molecular formula C7H5Br2N3 B3116294 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2155875-36-6

6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3116294
CAS No.: 2155875-36-6
M. Wt: 290.94 g/mol
InChI Key: BKWLZZQMPCTBCO-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the molecular formula C7H5Br2N3. It is a yellow to brown solid that is used in various chemical synthesis processes. This compound is notable for its unique structure, which includes a triazole ring fused to a pyridine ring, and the presence of bromine atoms at the 6 and 8 positions, as well as a methyl group at the 7 position.

Preparation Methods

The synthesis of 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of bromine or a brominating agent, and the process may be carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures. These reactions often require specific catalysts and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology and Medicine: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials. .

Mechanism of Action

The mechanism by which 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the triazole ring can influence its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c1-4-5(8)2-12-7(6(4)9)10-3-11-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWLZZQMPCTBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215071
Record name [1,2,4]Triazolo[1,5-a]pyridine, 6,8-dibromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155875-36-6
Record name [1,2,4]Triazolo[1,5-a]pyridine, 6,8-dibromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2155875-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridine, 6,8-dibromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

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